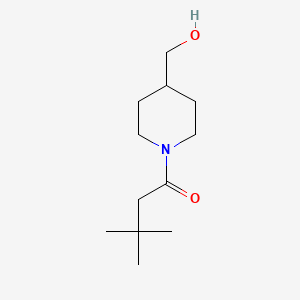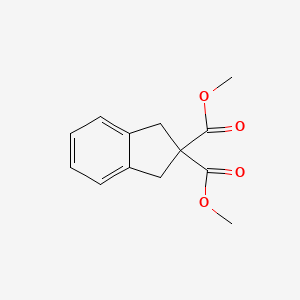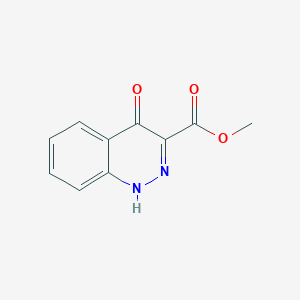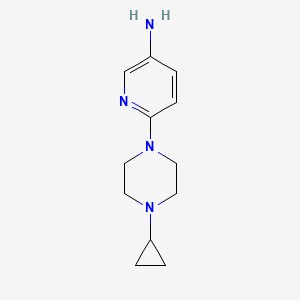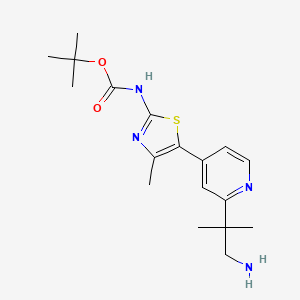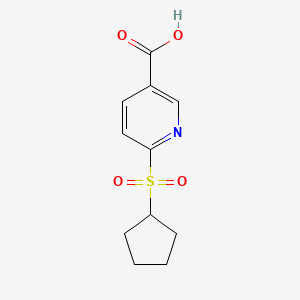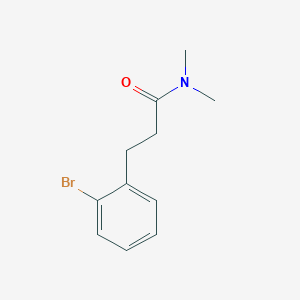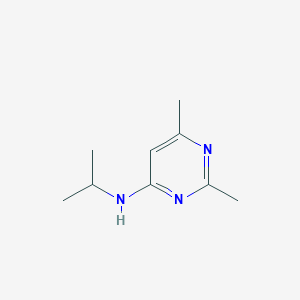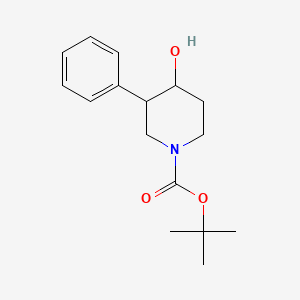
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Vue d'ensemble
Description
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (CCPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a key component in a variety of biochemical and physiological processes and has been used in laboratory experiments to study a variety of physiological processes.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the biochemical and physiological processes involved in drug metabolism. It has also been used to study the effects of various environmental toxins on the body, as well as the biochemical and physiological processes involved in the detoxification of these substances. Additionally, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been used in laboratory experiments to study the effects of various hormones on the body, as well as the biochemical and physiological processes involved in hormone metabolism.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is not fully understood. However, it is believed that 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide acts as a competitive inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and environmental toxins. By inhibiting this enzyme, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide can affect the metabolism of these substances, potentially leading to increased or decreased levels of these substances in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide are not fully understood. However, it is believed that 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide can affect the metabolism of a variety of drugs and environmental toxins, potentially leading to increased or decreased levels of these substances in the body. Additionally, 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide has been shown to affect the metabolism of hormones, potentially leading to altered levels of these hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound, and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safer to use in laboratory experiments than some other compounds. However, there are also some limitations to the use of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide is not fully understood, making it difficult to predict the effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide on a given physiological process.
Orientations Futures
There are a variety of potential future directions for research involving 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide. One potential direction is to further study the mechanism of action of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide in order to better understand its effects on a variety of physiological processes. Additionally, further research could be done to explore the effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide on various drugs and environmental toxins, as well as the biochemical and physiological processes involved in their metabolism. Additionally, further research could be done to explore the effects of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide on hormones and their metabolism. Finally, further research could be done to explore the potential therapeutic uses of 2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide, such as its potential use as an inhibitor of cytochrome P450.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(16-2)12(15)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDMSSLIOHNOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=CC=C2Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Ethynyl-phenoxy)-ethyl]-morpholine](/img/structure/B1467716.png)
